Although the specific synthesis of “N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea” is not described in the provided papers, thiourea derivatives are generally synthesized by reacting amines with isothiocyanates []. The reaction conditions can vary depending on the specific reagents and desired products.
CAS No.: 147568-66-9
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2